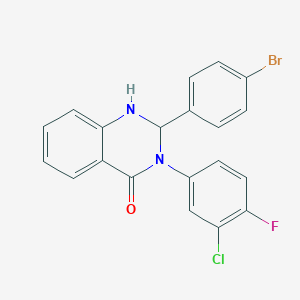
2-(4-Bromophenyl)-3-(3-chloro-4-fluorophenyl)-1,2-dihydroquinazolin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Bromophenyl)-3-(3-chloro-4-fluorophenyl)-1,2-dihydroquinazolin-4-one is a synthetic organic compound belonging to the quinazolinone family
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)-3-(3-chloro-4-fluorophenyl)-1,2-dihydroquinazolin-4-one typically involves multi-step organic reactions. One common method includes the condensation of 4-bromoaniline with 3-chloro-4-fluorobenzaldehyde in the presence of a suitable catalyst, followed by cyclization to form the quinazolinone core. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or acetic acid to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Bromophenyl)-3-(3-chloro-4-fluorophenyl)-1,2-dihydroquinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of dihydroquinazolinone derivatives.
Substitution: The bromine, chlorine, and fluorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives, while substitution reactions can produce a variety of functionalized quinazolinones.
Applications De Recherche Scientifique
2-(4-Bromophenyl)-3-(3-chloro-4-fluorophenyl)-1,2-dihydroquinazolin-4-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-(4-Bromophenyl)-3-(3-chloro-4-fluorophenyl)-1,2-dihydroquinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-Bromophenyl)-3-phenylquinazolin-4-one: Lacks the chlorine and fluorine atoms, resulting in different chemical properties.
2-(4-Chlorophenyl)-3-(3-chloro-4-fluorophenyl)-1,2-dihydroquinazolin-4-one: Contains chlorine instead of bromine, affecting its reactivity and applications.
2-(4-Fluorophenyl)-3-(3-chloro-4-fluorophenyl)-1,2-dihydroquinazolin-4-one: Contains fluorine instead of bromine, influencing its chemical behavior.
Uniqueness
2-(4-Bromophenyl)-3-(3-chloro-4-fluorophenyl)-1,2-dihydroquinazolin-4-one is unique due to the presence of bromine, chlorine, and fluorine atoms, which confer distinct chemical properties and potential applications. Its specific combination of substituents makes it a valuable compound for various scientific and industrial purposes.
Propriétés
Numéro CAS |
331986-27-7 |
|---|---|
Formule moléculaire |
C20H13BrClFN2O |
Poids moléculaire |
431.7g/mol |
Nom IUPAC |
2-(4-bromophenyl)-3-(3-chloro-4-fluorophenyl)-1,2-dihydroquinazolin-4-one |
InChI |
InChI=1S/C20H13BrClFN2O/c21-13-7-5-12(6-8-13)19-24-18-4-2-1-3-15(18)20(26)25(19)14-9-10-17(23)16(22)11-14/h1-11,19,24H |
Clé InChI |
FMUGBWKYRVFYAD-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)N(C(N2)C3=CC=C(C=C3)Br)C4=CC(=C(C=C4)F)Cl |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)N(C(N2)C3=CC=C(C=C3)Br)C4=CC(=C(C=C4)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















